molecular formula C11H16BN3O3 B15308999 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide

Cat. No.: B15308999
M. Wt: 249.08 g/mol
InChI Key: XUGRBHITERVLNA-UHFFFAOYSA-N
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Description

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide is an organic compound that features a pyrimidine ring substituted with a carboxamide group and a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide typically involves the borylation of a pyrimidine precursor. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated pyrimidine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and carboxamide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The carboxamide group can engage in hydrogen bonding and other interactions, contributing to the compound’s stability and reactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16BN3O3

Molecular Weight

249.08 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide

InChI

InChI=1S/C11H16BN3O3/c1-10(2)11(3,4)18-12(17-10)7-5-14-9(8(13)16)15-6-7/h5-6H,1-4H3,(H2,13,16)

InChI Key

XUGRBHITERVLNA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(=O)N

Origin of Product

United States

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